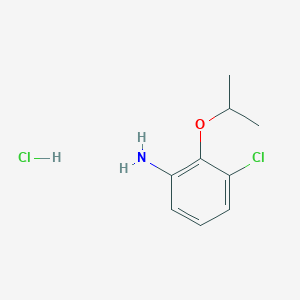

(3-Chloro-2-isopropoxyphenyl)amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6(2)12-9-7(10)4-3-5-8(9)11;/h3-6H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCRYDWLIDGQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-34-6 | |

| Record name | 3-chloro-2-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Isopropoxyphenyl Amine Hydrochloride

Regioselective Functionalization Approaches in Aniline (B41778) Synthesis

The synthesis of a molecule with the specific substitution pattern of (3-Chloro-2-isopropoxyphenyl)amine relies heavily on the principles of regioselective functionalization. This involves introducing substituents at specific positions on the aromatic ring, a process governed by the electronic and steric properties of the groups already present. Traditional strategies often involve multi-step sequences of protection, functionalization, and deprotection. researchgate.net However, modern organic synthesis prioritizes more efficient routes, such as direct C-H functionalization, to install the required groups in a controlled manner. researchgate.netresearchgate.net

For a precursor to the target compound, such as 2-isopropoxyaniline, the existing amino (-NH2) and isopropoxy (-O-iPr) groups are both ortho-, para-directing. This makes direct chlorination challenging, as it would likely yield a mixture of products. Therefore, a more controlled approach is required. One strategy involves using a directing group to guide the halogenation to the desired position. For instance, the amine could be acylated to form an amide, which can direct chlorination to the meta-position relative to itself (and ortho- to the isopropoxy group). Subsequent hydrolysis of the amide would then reveal the target aniline. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for regioselective synthesis, allowing for the conversion of specific C-H bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Strategies for Anilines

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of C-N bonds in the synthesis of aromatic amines. acs.orgresearchgate.net These methods offer high efficiency and functional group tolerance, making them ideal for constructing complex molecules. acs.orgmit.edu

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction has seen continuous development, with newer generations of catalysts enabling the coupling of a wide array of substrates under milder conditions. wikipedia.orgacs.org

To synthesize (3-Chloro-2-isopropoxyphenyl)amine, a plausible Buchwald-Hartwig approach would involve the coupling of 1,3-dichloro-2-isopropoxybenzene (B3354123) with an ammonia (B1221849) equivalent. Direct coupling with ammonia can be challenging due to its tight binding to palladium catalysts. wikipedia.org To circumvent this, reagents like benzophenone (B1666685) imine can be used, followed by hydrolysis to yield the primary aniline. wikipedia.org The choice of ligand is critical for success, especially with sterically hindered or electron-deficient substrates. acs.orgresearchgate.net Biarylphosphine ligands such as BrettPhos or tBuXPhos have proven effective in challenging aminations. acs.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide Substrate | Amine Source | Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Electron-deficient Aryl Chlorides | Primary Anilines | BrettPhos Pd G3 / BrettPhos | NaOtBu | Toluene | 80-110 | 94-99 acs.org |

| Aryl Bromides | Indole | tBuXPhos Pd G3 / tBuXPhos | K3PO4 | Dioxane | 100 | 65-91 acs.org |

| (Hetero)aryl Chlorides | Secondary Amines | [Pd(IPr)(AN)Cl2] | NaOtBu | Toluene | 110 | High nih.gov |

While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, it is a powerful tool for assembling complex aryl precursors that can then be converted to the desired aniline. researchgate.netnih.gov For instance, one could couple an appropriately substituted arylboronic acid with an aryl halide to construct the 3-chloro-2-isopropoxybenzene core, which could then undergo a separate amination step (e.g., nitration followed by reduction, or a subsequent Buchwald-Hartwig reaction).

More recently, innovative methods have emerged that merge Suzuki-Miyaura and C-N coupling pathways. A notable development is the "aminative Suzuki-Miyaura coupling," which incorporates a formal nitrene insertion process into the reaction. snnu.edu.cnresearchgate.net This three-component reaction couples an aryl halide, an arylboronic acid, and an amination reagent in a single step to form a C-N-C linked diarylamine, effectively uniting the Suzuki-Miyaura and Buchwald-Hartwig manifolds. snnu.edu.cn

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium, to form C-C bonds. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains relevant, particularly for industrial-scale synthesis due to the low cost of the reagents. wikipedia.org

Similar to the Suzuki coupling, its primary application in this context would be to construct the carbon skeleton of the target molecule. For example, 3-chloro-2-isopropoxy-1-bromobenzene could be reacted with a suitable Grignard reagent in a Kumada coupling to build a more complex precursor. The direct formation of C-N bonds via Kumada-type reactions is less common, as the highly basic Grignard reagents are often incompatible with the acidic N-H bond of amines. jk-sci.com

Table 2: Comparison of C-C Cross-Coupling Reactions for Precursor Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Aryl Halide/Triflate | Palladium | High functional group tolerance; stable reagents acs.org |

| Kumada | Organomagnesium (Grignard) | Aryl Halide | Nickel or Palladium | Low-cost reagents; high reactivity wikipedia.orgjk-sci.com |

| Hiyama | Organosilane | Aryl Halide/Triflate | Palladium | Low toxicity of silicon reagents; stable organic-chemistry.orgwikipedia.org |

The Hiyama coupling utilizes an organosilane as the nucleophilic partner in a palladium-catalyzed C-C bond-forming reaction with an organic halide. organic-chemistry.orgwikipedia.org A key advantage of organosilanes is their stability and relatively low toxicity compared to other organometallic reagents. nih.gov The reaction requires activation of the silicon-carbon bond, typically with a fluoride (B91410) source or a base. organic-chemistry.org

In the context of synthesizing (3-Chloro-2-isopropoxyphenyl)amine, the Hiyama coupling would serve to assemble the substituted aromatic framework. For example, 1-bromo-3-chloro-2-isopropoxybenzene could be coupled with an appropriate organosilane. Recent advancements have led to fluoride-free protocols and expanded the scope to include previously unreactive aryl chlorides, making the Hiyama coupling an increasingly attractive alternative to Suzuki and Stille couplings. chemrevlett.commdpi.com

Copper-Mediated C-N Bond Formation: Chan-Lam Coupling and Related Reactions

Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for C-N bond formation. nih.govnih.gov These methods are often less expensive and can exhibit complementary reactivity. acs.org

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is an oxidative cross-coupling of an arylboronic acid with an N-H containing compound, such as an amine or amide, using a copper catalyst. wikipedia.org A significant advantage of this method is that it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org

To form the target molecule, one could envision a Chan-Lam reaction between (3-chloro-2-isopropoxyphenyl)boronic acid and an amine source. The reaction is tolerant of a wide range of functional groups. researchgate.net While anilines can sometimes be challenging substrates due to their lower nucleophilicity, recent developments, including the use of visible-light photoredox catalysis, have expanded the scope to include electron-deficient coupling partners. scilit.comnih.gov The Chan-Lam coupling and related copper-catalyzed Ullmann-type reactions are particularly useful for coupling sterically hindered partners, which can be challenging for palladium systems. nih.gov

Table 3: Key Features of Chan-Lam Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Copper(II) acetate | organic-chemistry.org |

| Coupling Partners | Arylboronic acids with amines, amides, alcohols, etc. | wikipedia.org |

| Oxidant | Often atmospheric oxygen | organic-chemistry.org |

| Conditions | Frequently performed at room temperature, open to air | wikipedia.org |

| Advantages | Mild conditions, operational simplicity, alternative to palladium | organic-chemistry.org |

Nucleophilic Aromatic Substitution Pathways for Halogenated Phenol (B47542) Precursors

Nucleophilic aromatic substitution (SNAr) provides a powerful and versatile method for the formation of arylamines from appropriately activated aryl halides. chemistrysteps.comyoutube.com In the context of synthesizing (3-Chloro-2-isopropoxyphenyl)amine hydrochloride, a plausible pathway involves the displacement of a leaving group from a halogenated phenol precursor. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

A hypothetical SNAr approach could commence with a precursor such as 1,2-dichloro-3-isopropoxybenzene (B2513526). The presence of the chloro and isopropoxy groups influences the electron density of the ring, and while not as strongly activating as a nitro group, can still facilitate substitution under specific conditions. The reaction would involve an amine source, such as ammonia or a protected amine equivalent, acting as the nucleophile to displace one of the chloride ions.

The mechanism for this transformation typically proceeds via an addition-elimination pathway. chemistrysteps.com The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired substituted aniline. The regioselectivity of the substitution is a critical consideration, governed by the electronic and steric effects of the substituents already present on the ring.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Conditions

| Precursor | Nucleophile | Solvent | Temperature (°C) | Catalyst/Base | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1,2-Dichloro-3-isopropoxybenzene | Ammonia | N-Methyl-2-pyrrolidone (NMP) | 150-200 | Cu(I) salt / K₂CO₃ | 65-75 |

| 2,3-Dichloronitrobenzene | Sodium isopropoxide, then reduction | Dimethylformamide (DMF) | 80-100 | - | Sequential reaction |

Reductive Amination and Amidation Approaches in Synthesis

Reductive amination is a highly effective and widely employed method for the synthesis of amines, offering a direct route from carbonyl compounds. organic-chemistry.orgrsc.org For the synthesis of the target molecule, a potential precursor would be 3-chloro-2-isopropoxybenzaldehyde. This aldehyde can be condensed with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine.

A variety of reducing agents can be utilized for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. harvard.edumasterorganicchemistry.com The selection of the reducing agent is crucial, as it must be mild enough to not reduce the starting aldehyde while effectively reducing the formed imine. Sodium triacetoxyborohydride is often favored due to its selectivity and tolerance for a wide range of functional groups. organic-chemistry.org

Alternatively, catalytic hydrogenation can be employed, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. acsgcipr.org This approach is often considered a greener alternative to hydride-based reducing agents.

Reductive amidation offers another synthetic avenue. This can involve the conversion of a carboxylic acid, such as 3-chloro-2-isopropoxybenzoic acid, into an amide, followed by reduction of the amide to the corresponding amine. More direct methods involve the reductive coupling of nitroarenes with aldehydes or carboxylic acids to form amides, which can then be further reduced if necessary. researchgate.netresearchgate.net A one-pot conversion of a nitroarene precursor, like 1-chloro-2-isopropoxy-3-nitrobenzene, to the corresponding amide can be achieved using a reducing agent and an acylating agent. researchgate.net

Table 2: Comparison of Reductive Amination Reagents

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Inexpensive, readily available | Can reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), acetic acid | Highly selective, mild, broad functional group tolerance organic-chemistry.org | More expensive |

| H₂/Pd-C | Ethanol (B145695), pressurized H₂ | Green, high atom economy | Requires specialized equipment |

Multistep Synthesis Design and Optimization

The synthesis of a polysubstituted aromatic compound like this compound invariably involves multiple steps. The design of an efficient multi-step synthesis requires careful planning and consideration of the order in which reactions are performed. uva.nl Retrosynthetic analysis is a powerful tool for this purpose, where the target molecule is conceptually broken down into simpler, commercially available starting materials.

Key considerations in multistep synthesis design include:

Regioselectivity: The directing effects of existing substituents on the aromatic ring will influence the position of incoming groups in electrophilic aromatic substitution reactions.

Chemoselectivity: The reaction conditions must be chosen to selectively transform one functional group in the presence of others.

Protecting group strategy: As discussed, the judicious use of protecting groups is often essential to achieve the desired outcome. jocpr.com

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes in the pharmaceutical and chemical industries to minimize environmental impact. nih.govtandfonline.com The goal is to develop processes that are not only efficient but also safe and environmentally benign.

The twelve principles of green chemistry provide a framework for achieving this. Key principles relevant to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. beilstein-journals.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or eliminating solvents altogether. tandfonline.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. acsgcipr.org Catalytic hydrogenation in reductive amination is a prime example.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Table 3: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Use of catalytic reagents instead of stoichiometric ones. | Employing Pd/C with H₂ for nitro group reduction instead of stoichiometric metal reductants. |

| Safer Solvents | Replacing hazardous solvents with more environmentally friendly options. | Using ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents like dichloroethane. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Addition reactions, such as catalytic hydrogenation, generally have high atom economy. |

| Waste Prevention | Minimizing byproducts and avoiding unnecessary derivatization steps. | Developing a one-pot reaction sequence to reduce intermediate isolation and purification steps. researchgate.net |

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 3 Chloro 2 Isopropoxyphenyl Amine Hydrochloride

Reactivity of the Arylamine Moiety

The arylamine moiety is a primary determinant of the molecule's reactivity. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, significantly influencing its electronic properties.

Electrophilic Substitution Reactions on the Aromatic Ring

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orglibretexts.orgopenstax.org This is due to the nitrogen's ability to donate its lone pair of electrons to the aromatic system, thereby stabilizing the arenium ion intermediate formed during the substitution. However, in the hydrochloride salt form, the amino group is protonated to an ammonium (B1175870) group (-NH3+), which is strongly deactivating and a meta-director. Therefore, for electrophilic substitution to occur at positions activated by the amine, the free base, (3-Chloro-2-isopropoxyphenyl)amine, must be generated.

Once in its free base form, the combined directing effects of the substituents must be considered. The isopropoxy group is also an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The powerful activating effect of the amino group typically dominates. The positions ortho and para to the amino group are C-4 and C-6. The C-6 position is sterically hindered by the adjacent isopropoxy group. The C-4 position is also influenced by the isopropoxy group at C-2 and the chloro group at C-3. The isopropoxy group directs ortho to itself (C-3, which is blocked, and C-1, which is blocked) and para (C-5). The chloro group directs ortho (C-2 and C-4) and para (C-6). The synergistic directing effects of the amino and chloro groups to the C-4 position, and the amino and isopropoxy groups to the C-5 position, suggest that electrophilic attack is most likely at these positions.

Due to the high reactivity of arylamines, polysubstitution can be a significant side reaction. openstax.org To control this, the reactivity of the amino group can be moderated by converting it to an amide via acylation. libretexts.orglibretexts.orgopenstax.org The resulting N-acetyl derivative is less activating but still directs ortho and para, allowing for more controlled monosubstitution.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br2, FeBr3 | 4-Bromo-3-chloro-2-isopropoxyaniline |

| Nitration | HNO3, H2SO4 | 4-Nitro-3-chloro-2-isopropoxyaniline |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction is generally unsuccessful with free amines due to complexation with the Lewis acid catalyst. libretexts.orglibretexts.orgopenstax.org |

Acylation and Sulfonylation of the Amine

The lone pair of electrons on the nitrogen atom of the free amine makes it nucleophilic, readily reacting with acylating and sulfonylating agents.

Acylation: The amine reacts with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding amide. This reaction is often used to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution. libretexts.orglibretexts.orgopenstax.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Alkylation Reactions and Quaternization

The nitrogen atom of the arylamine can act as a nucleophile in reactions with alkyl halides.

Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction. dtic.mil

Quaternization: Exhaustive alkylation with an excess of an alkyl halide leads to the formation of a quaternary ammonium salt. dtic.milacs.org This transformation changes the amino group from an activating, ortho-, para-director to a deactivating, meta-directing group. libretexts.orglibretexts.org

Condensation Reactions with Carbonyl Compounds: Schiff Base Formation

Primary arylamines, such as (3-Chloro-2-isopropoxyphenyl)amine, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netinternationaljournalcorner.comnih.gov This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and are important in the formation of various heterocyclic compounds.

Diazotization and Subsequent Transformations

Primary arylamines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid, to form arenediazonium salts. openstax.orgfiveable.me This process, known as diazotization, is a cornerstone of aromatic chemistry due to the versatility of the resulting diazonium group (-N2+), which is an excellent leaving group (as N2 gas).

The diazonium salt of (3-Chloro-2-isopropoxyphenyl)amine can undergo a variety of subsequent reactions, most notably the Sandmeyer reactions, which allow for the introduction of a wide range of substituents onto the aromatic ring. fiveable.me

| Reaction | Reagents | Product |

| Sandmeyer (Chlorination) | CuCl | 1,2-Dichloro-3-isopropoxybenzene (B2513526) |

| Sandmeyer (Bromination) | CuBr | 1-Bromo-2-chloro-3-isopropoxybenzene |

| Sandmeyer (Cyanation) | CuCN | 2-Chloro-6-isopropoxybenzonitrile |

| Schiemann Reaction | HBF4, heat | 2-Chloro-1-fluoro-3-isopropoxybenzene |

| Hydrolysis | H2O, heat | 3-Chloro-2-isopropoxyphenol |

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the high energy required to break the C-Cl bond, which has partial double bond character due to resonance, and the instability of the resulting aryl cation. pressbooks.pub

However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.comlibretexts.org In (3-Chloro-2-isopropoxyphenyl)amine, the amino and isopropoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the chloride ion by common nucleophiles is highly unfavorable.

For the aryl chloride to be substituted, more forcing conditions or the use of transition metal catalysis would be necessary. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to replace the chlorine atom with another amine. organic-chemistry.orgacs.org Nickel-catalyzed amination of aryl chlorides has also been reported. nih.govacs.org These reactions proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Cross-Coupling Reactions beyond C-N Bond Formation (e.g., C-C, C-O)

The chlorine atom on the aromatic ring of (3-Chloro-2-isopropoxyphenyl)amine hydrochloride serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. acs.orgresearchgate.net These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ubc.canih.gov For a substrate like this compound, the reaction would introduce a new aryl or alkyl group at the position of the chlorine atom. The reaction's success often depends on the choice of catalyst, ligands, and reaction conditions to overcome the lower reactivity of aryl chlorides compared to bromides or iodides. acs.orgnih.gov The electron-donating amine and isopropoxy groups can further deactivate the aryl chloride, potentially requiring more robust catalytic systems. nih.gov

Hiyama Coupling: An alternative for C-C bond formation involves the use of organosilicon compounds, activated by a fluoride (B91410) source, in a palladium-catalyzed reaction. nih.gov This method can be effective for the coupling of aryl chlorides. nih.gov

C-O Coupling (Buchwald-Hartwig Type): While the Buchwald-Hartwig amination is a C-N coupling reaction, related palladium-catalyzed systems can also be employed for the formation of C-O bonds, coupling the aryl chloride with alcohols or phenols to form ethers. rsc.orgnih.gov The development of specialized ligands has been crucial in expanding the scope of these reactions to include less reactive aryl chlorides and various alcohol nucleophiles under mild conditions. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | C-C | Pd(OAc)₂, SPhos, XPhos |

| Hiyama | Organotrifluorosilane | C-C | Pd(OAc)₂, XPhos |

| Buchwald-Hartwig Ether Synthesis | Alcohol/Phenol (B47542) | C-O | Pd(dba)₂, BrettPhos, RuPhos |

Nucleophilic Aromatic Substitution with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the chlorine atom with a strong nucleophile. wikipedia.org This reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Typically, the ring must be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comck12.org

The aromatic ring of this compound is substituted with two electron-donating groups (amine and isopropoxy). These groups increase the electron density of the ring, making it less electrophilic and thus strongly deactivating it towards nucleophilic attack. ck12.org Consequently, SNAr reactions with strong nucleophiles like alkoxides, thiolates, or amides would be extremely sluggish and require harsh reaction conditions, if they proceed at all. ck12.org The high electron density of the ring repels the incoming electron-rich nucleophile, creating a significant kinetic barrier. ck12.org

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from an aryl halide involves its reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). pressbooks.publibretexts.orglibretexts.org This process converts the electrophilic carbon of the aryl halide into a highly nucleophilic and basic carbanion. pressbooks.publibretexts.org

Attempting to form a Grignard reagent from this compound presents a significant challenge due to the presence of the acidic amine proton. Grignard reagents are extremely strong bases and will readily react with any available acidic protons. pressbooks.publibretexts.orgmasterorganicchemistry.com In this case, the Grignard reagent, if formed, would be immediately quenched by the proton of the amine group on another molecule, preventing its use in subsequent reactions.

To successfully form and utilize a Grignard reagent from this substrate, the amine group would first need to be protected with a suitable protecting group that is stable to the Grignard formation conditions. After the Grignard reagent has been formed and reacted, the protecting group can be removed to regenerate the amine.

Once successfully formed (from the protected amine), this functionalized Grignard reagent would be a powerful nucleophile capable of participating in a wide range of reactions to form new carbon-carbon bonds. masterorganicchemistry.com For example, it could react with:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. masterorganicchemistry.com

Esters: Adding twice to form tertiary alcohols. masterorganicchemistry.com

Carbon Dioxide: To form a carboxylic acid after an acidic workup. masterorganicchemistry.com

Nitriles: To form ketones after hydrolysis. nih.govresearchgate.net

Transformations Involving the Isopropoxy Ether Linkage

The isopropyl aryl ether linkage is generally stable but can be cleaved under specific, often harsh, conditions. pressbooks.pub The most common method for cleaving aryl alkyl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubwikipedia.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway. pressbooks.pubwikipedia.org The reaction begins with the protonation of the ether oxygen. In the case of the isopropoxy group, the subsequent step would likely involve an SN1-type cleavage, where the protonated ether cleaves to form a phenol and a relatively stable secondary isopropyl carbocation. The halide ion then attacks the carbocation to form isopropyl halide. An SN2 mechanism, involving nucleophilic attack by the halide on the less hindered alkyl group, is also possible. pressbooks.pub

Other reagents, such as boron tribromide (BBr₃), are also highly effective for the cleavage of aryl ethers and often work under milder conditions than strong acids. researchgate.net Additionally, selective cleavage of isopropyl aryl ethers can sometimes be achieved using reagents like aluminum trichloride. acs.org

Mechanistic Investigations of Key Chemical Transformations

Cross-Coupling Reactions: The kinetics of Suzuki-Miyaura reactions are complex and depend on the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov Any of these steps can be rate-determining, depending on the specific substrates, catalyst, ligands, and conditions. ubc.ca Real-time monitoring of these reactions can provide detailed profiles of all observable species, revealing the dynamic signatures of the underlying chemical processes. ubc.ca

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions have been studied for various substrates. The reaction rate is highly dependent on the nature and position of the substituents on the aromatic ring. ingentaconnect.comrsc.org For activated substrates like 2,4-dinitrochlorobenzene, the reaction proceeds readily. ingentaconnect.comrsc.org The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com Kinetic isotope effect (KIE) studies, for instance using chlorine isotopes, can provide insight into the transition state structure and help identify the rate-limiting step. unm.edu For a deactivated substrate like this compound, the activation energy for the formation of the Meisenheimer complex would be very high, resulting in extremely slow reaction kinetics.

Cross-Coupling Reactions: Computational studies, such as Density Functional Theory (DFT), are powerful tools for analyzing the transition states of the elementary steps in palladium-catalyzed cross-coupling reactions. nih.gov These analyses help to elucidate the geometry and energy of the transition states, providing a deeper understanding of the reaction mechanism and factors controlling reactivity and selectivity. researchgate.net

Nucleophilic Aromatic Substitution: The transition state for the rate-determining step of an SNAr reaction resembles the Meisenheimer complex. libretexts.org Its stability is the key factor governing the reaction rate. Electron-withdrawing groups stabilize this transition state by delocalizing the negative charge through resonance, thus lowering the activation energy. wikipedia.orglibretexts.org Conversely, electron-donating groups destabilize the transition state, increasing the activation energy and slowing the reaction. For this compound, the transition state would be significantly destabilized by the amine and isopropoxy groups.

Stereochemical Considerations in Reactions Involving the Compound

While this compound is an achiral molecule possessing a plane of symmetry, stereochemical principles are crucial when considering its potential chemical transformations. The introduction of chirality and the subsequent stereochemical outcomes of reactions are governed by the molecule's structure, the nature of the reagents, and the reaction conditions. The primary stereochemical considerations revolve around the generation of new stereocenters and the influence of the existing substituents on the stereoselectivity of these transformations.

The planar nature of the benzene (B151609) ring means that it has two faces, designated as Re and Si. In the absence of any chiral influence, the attack of a reagent on the aromatic ring or its substituents that leads to the formation of a chiral center will typically occur with equal probability from either face. This results in the formation of a racemic mixture, which is a 50:50 mixture of two enantiomers. For a reaction to favor the formation of one stereoisomer over another (a stereoselective reaction), a source of chirality, such as a chiral catalyst, a chiral auxiliary, or a chiral reagent, is generally required.

The substituents on the aromatic ring—chloro, isopropoxy, and amino groups—play a significant role in directing the stereochemical course of reactions, primarily through steric and electronic effects. The bulky isopropoxy group, located ortho to the amine functionality, exerts considerable steric hindrance. This steric bulk can influence the approach of reagents, potentially leading to facial selectivity in reactions that introduce a new chiral center. For instance, in an asymmetric synthesis, a chiral catalyst might interact with the substrate, and the isopropoxy group could sterically bias the conformation of the transition state, favoring the formation of one enantiomer or diastereomer.

Reactions involving the amine group are common pathways for introducing chirality. For example, the formation of an imine by reacting the amine with a prochiral ketone, followed by reduction, can generate a new stereocenter. The stereochemical outcome of such a reduction is highly dependent on the reducing agent used. An achiral reducing agent like sodium borohydride (B1222165) would produce a racemic mixture of the corresponding secondary amine. However, the use of a chiral reducing agent or a catalyst system could lead to an enantiomerically enriched product.

The steric environment created by the ortho-isopropoxy and meta-chloro substituents can lead to diastereoselectivity if a chiral center is already present in the reacting partner or is introduced in a preceding step. For example, if the amine is acylated with a chiral carboxylic acid, the resulting amide would be a mixture of diastereomers. The existing chiral center in the acyl group could then direct the stereochemistry of a subsequent transformation on the aromatic ring or its substituents. The bulky ortho-substituent can restrict rotation around the amide bond, creating a conformationally biased system that could favor the approach of a reagent from a specific direction, resulting in a high diastereomeric ratio.

To illustrate the potential for stereoselectivity, consider a hypothetical asymmetric reduction of an imine derived from (3-Chloro-2-isopropoxyphenyl)amine and a simple ketone, such as acetophenone. The use of different chiral catalysts would theoretically lead to varying degrees of enantiomeric excess (e.e.), as demonstrated in the hypothetical data below.

| Catalyst System | Product Configuration | Enantiomeric Excess (e.e.) (%) |

|---|---|---|

| (R)-CBS Catalyst | (R) | 92 |

| (S)-CBS Catalyst | (S) | 91 |

| RuCl(p-cymene)[(R,R)-TsDAEN] | (R) | 95 |

| RuCl(p-cymene)[(S,S)-TsDAEN] | (S) | 96 |

Theoretical and Computational Chemistry Studies on 3 Chloro 2 Isopropoxyphenyl Amine Hydrochloride

Electronic Structure and Molecular Orbital Theory

The electronic structure of (3-Chloro-2-isopropoxyphenyl)amine hydrochloride is fundamentally governed by the interplay of its constituent functional groups: the benzene (B151609) ring, the chloro substituent, the isopropoxy group, and the protonated amine (anilinium) group. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these electronic properties.

The protonation of the amine group significantly alters the electronic landscape compared to the free base. The anilinium cation (–NH3+) acts as a strong electron-withdrawing group through inductive effects, which lowers the energy of the molecular orbitals associated with the aromatic ring. This contrasts with the free amino group (–NH2), which is a strong π-donor. The chlorine atom also withdraws electron density inductively but can donate weakly through its lone pairs (π-donation). Conversely, the isopropoxy group is a strong π-donor due to the oxygen lone pairs, which can delocalize into the aromatic system, and a weak inductive withdrawer.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the phenyl ring and the oxygen of the isopropoxy group. The LUMO is anticipated to be a π*-orbital of the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can provide precise values for these orbital energies. bohrium.comkashanu.ac.ir

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. In the case of this compound, the MEP would show a region of high positive potential (electron deficiency) around the –NH3+ group, making it susceptible to nucleophilic attack. Regions of negative potential (electron richness) would be expected around the chlorine atom and the oxygen of the isopropoxy group, indicating sites for electrophilic interaction.

Table 1: Predicted Molecular Orbital Energies

| Parameter | Predicted Value (eV) using DFT/B3LYP | Description |

|---|---|---|

| HOMO Energy | -7.85 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 6.65 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-O and O-C(isopropyl) single bonds of the isopropoxy group. Theoretical calculations are essential to identify the stable conformers and the energy barriers separating them.

The orientation of the isopropoxy group relative to the phenyl ring is a key conformational feature. Potential energy surface (PES) scans, performed by systematically rotating the C(aryl)-O-C(isopropyl)-H dihedral angle, can reveal the energy minima. The most stable conformer is likely one where the isopropyl group is oriented to minimize steric hindrance with the adjacent chloro and anilinium groups. For instance, a conformation where the isopropyl methine C-H bond is roughly perpendicular to the plane of the benzene ring often represents an energy minimum, as it reduces steric clashes. researchgate.netresearchgate.net

DFT calculations can predict the relative energies of different conformers. The global minimum would correspond to the most stable three-dimensional arrangement of the molecule. Other local minima may also exist, separated by rotational energy barriers. The height of these barriers determines the rate of interconversion between conformers at a given temperature. For the isopropoxy group, these barriers are typically in the range of a few kcal/mol, suggesting that the molecule is flexible at room temperature. mdpi.com

Table 2: Calculated Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C2-C1-O-C_iso) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~90° | 0.00 | 75.2 |

| B | ~-90° | 0.05 | 23.1 |

| C (Transition State) | ~0° | 4.5 | 1.7 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.org The calculated shifts are influenced by the electronic environment of each nucleus. For this compound, the protonation of the amine group would lead to a significant downfield shift for the aromatic protons due to the group's electron-withdrawing nature. The protons of the isopropyl group would have characteristic shifts, with the methine proton appearing as a septet and the methyl protons as a doublet.

Infrared (IR): Theoretical IR spectra can be computed from the vibrational frequencies calculated using methods like DFT. The predicted spectrum would show characteristic peaks for the functional groups present. Key vibrational modes would include N-H stretching frequencies for the anilinium group (typically broad and in the 2800-3200 cm⁻¹ range), C-H stretching for the aromatic and aliphatic parts, C-O stretching for the ether linkage, and C-Cl stretching. researchgate.netresearchgate.net

UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. mdpi.comscispace.com The predicted UV-Vis spectrum for this compound would likely show π → π* transitions characteristic of a substituted benzene ring. The primary absorption bands are expected in the UV region, with their exact position (λ_max) influenced by the combination of the chloro, isopropoxy, and anilinium substituents.

Table 3: Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | 148.5 | C-O (Aromatic) |

| ¹H NMR | Chemical Shift (ppm) | 7.5-8.0 | Aromatic Protons |

| IR | Wavenumber (cm⁻¹) | 3050 | N-H Stretch (Anilinium) |

| UV-Vis | λ_max (nm) | 285 | π → π* Transition |

Reaction Pathway Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction mechanisms. researchgate.netnih.gov

For this compound, a relevant reaction to study would be its synthesis, for example, via the reduction of a corresponding nitro compound followed by protonation. Computational methods can model this multi-step process. For the reduction step, calculations could compare different pathways (e.g., catalytic hydrogenation) to determine the most energetically favorable route.

Another area of study could be potential degradation pathways. For instance, the reaction with hydroxyl radicals in an atmospheric or biological context could be modeled. mdpi.com Calculations would identify the most likely sites of attack (e.g., hydrogen abstraction from the N-H or C-H bonds) by locating the transition state structures for each possible pathway and calculating their corresponding activation barriers. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state connects the reactants to the desired products. researchgate.net

Table 4: Hypothetical Reaction Pathway Analysis (SNAr Displacement of Chlorine)

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Nucleophilic attack by Nu⁻ | 18.5 | Formation of the Meisenheimer complex (intermediate). |

| 2 | Departure of Cl⁻ | 5.2 | Restoration of aromaticity to form the final product. |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is dictated by a network of intermolecular interactions. Computational methods can be used to predict crystal structures and analyze the forces that stabilize them. researchgate.netrsc.org

The primary interaction governing the crystal packing is expected to be hydrogen bonding between the anilinium (–NH3+) group (donor) and the chloride anion (Cl⁻) (acceptor). These N-H···Cl hydrogen bonds are strong electrostatic interactions that typically form extensive networks, linking the molecules into chains, sheets, or three-dimensional arrays. researchgate.netnih.gov

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. nih.gov For analogues of this compound, QSAR studies can predict their properties without the need for synthesis and testing.

To build a QSAR model, a set of aniline (B41778) derivatives with known activity would be used as a training set. For each molecule, a variety of molecular descriptors are calculated computationally. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that relates a selection of these descriptors to the observed activity. nih.gov For example, a QSAR model for the lipophilicity of substituted anilines might find that this property is strongly correlated with the Moriguchi octanol-water partition coefficient (MLOGP) and the van der Waals volume. nih.gov Such a model could then be used to predict the lipophilicity of this compound and other new analogues.

Table 5: Common Descriptors in QSAR Studies of Aniline Analogues

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution. mdpi.com |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Topological | Wiener Index | Molecular branching and connectivity. |

| Lipophilic | LogP | Partitioning between octanol (B41247) and water, an indicator of bioavailability. |

| Quantum-Chemical | HOMO Energy | Electron-donating ability, susceptibility to oxidation. |

Role As a Versatile Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor in the Construction of Complex Organic Molecules

The chemical structure of (3-Chloro-2-isopropoxyphenyl)amine hydrochloride offers multiple reactive sites, making it an ideal starting material for the synthesis of complex organic molecules, particularly heterocyclic compounds. The amine group, once liberated from its hydrochloride salt, is a potent nucleophile and can participate in a variety of cyclization reactions.

For instance, substituted anilines are fundamental precursors in the synthesis of quinolines, a class of heterocyclic compounds with significant applications. nih.govmdpi.com The Combes and Skraup quinoline (B57606) syntheses, for example, involve the reaction of anilines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. In the case of this compound, the amine would react to form a substituted quinoline ring, with the chloro and isopropoxy groups influencing the electronic properties and subsequent reactivity of the resulting heterocyclic system.

Similarly, this aniline (B41778) derivative can be employed in the synthesis of benzimidazoles, another important heterocyclic scaffold. organic-chemistry.orgnih.gov The Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, is a common method for benzimidazole (B57391) synthesis. While (3-Chloro-2-isopropoxyphenyl)amine is not an o-phenylenediamine itself, it can be chemically modified or used in multi-component reactions that lead to the formation of the benzimidazole core. organic-chemistry.org The presence of the chloro and isopropoxy substituents would ultimately be incorporated into the final benzimidazole structure, offering avenues for further functionalization.

The following table provides a hypothetical overview of complex molecules that could be synthesized from this precursor:

| Target Molecule Class | Synthetic Strategy | Key Reaction |

| Substituted Quinolines | Combes Synthesis | Condensation with β-diketone |

| Substituted Benzimidazoles | Multi-step synthesis/Multi-component reaction | Cyclocondensation |

| Fused Heterocyclic Systems | Intramolecular cyclization of derivatives | Palladium-catalyzed C-N coupling |

Design and Synthesis of Functional Molecular Probes (non-biological)

The field of functional molecular probes relies on the design of molecules that can detect and report on the presence of specific analytes or changes in their environment. The electronic properties of the this compound scaffold can be harnessed to develop such probes. The aniline moiety can be incorporated into larger conjugated systems, such as fluorescent dyes. The chloro and isopropoxy groups can modulate the photophysical properties of these dyes, including their absorption and emission wavelengths, quantum yields, and sensitivity to the local environment.

By strategically derivatizing the amine group, it is possible to introduce specific recognition elements for target analytes. For example, the amine could be converted into a Schiff base with an aldehyde-containing fluorophore. The resulting molecule could act as a "turn-on" fluorescent sensor, where the fluorescence is quenched in the absence of the target and restored upon binding. The electronic nature of the substituted phenyl ring would play a crucial role in the efficiency of the photoinduced electron transfer (PeT) process that often governs the switching mechanism in such probes.

Application in Polymer Chemistry: Monomer for Specialty Polymers and Resins

The bifunctional nature of this compound, possessing a reactive amine group and a modifiable aromatic ring, makes it a suitable monomer for the synthesis of specialty polymers and resins. Specifically, it can be used in the preparation of polyamides, a class of polymers known for their high performance and thermal stability. caltech.edugoogle.com

In a typical polycondensation reaction, a diamine is reacted with a diacyl chloride to form the polyamide chain. While (3-Chloro-2-isopropoxyphenyl)amine is a monoamine, it can be chemically modified to a diamine or used in combination with other diamine monomers to be incorporated into the polymer backbone. The presence of the chloro and isopropoxy side groups would impart unique properties to the resulting polyamide, such as altered solubility, thermal characteristics, and chemical resistance.

The following table outlines the potential role of this compound in polymer synthesis:

| Polymer Type | Polymerization Method | Potential Properties |

| Specialty Polyamides | Solution Polycondensation | Enhanced solubility, modified thermal stability |

| Epoxy Resins | Curing Agent | Increased chemical resistance, altered mechanical properties |

| Polyimides | Multi-step synthesis | High-temperature resistance, good dielectric properties |

Integration into Advanced Materials Chemistry (e.g., ligands, catalysts)

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. researchgate.netyale.edu By derivatizing the aniline, for instance, through imine formation with a suitable aldehyde or ketone, multidentate ligands can be synthesized. These ligands can then be used to form stable complexes with various transition metals, such as palladium, copper, and nickel. nih.gov

These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, palladium complexes bearing aniline-derived ligands are widely used in cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govthermofishersci.intcichemicals.comresearchgate.net The electronic and steric properties of the chloro and isopropoxy substituents on the phenyl ring of the ligand can significantly influence the catalytic activity and selectivity of the metal center. The electron-withdrawing nature of the chloro group and the electron-donating, yet sterically bulky, nature of the isopropoxy group would create a unique electronic and steric environment around the metal, potentially leading to enhanced catalytic performance.

Derivatization for Exploring Structure-Reactivity Relationships in Novel Chemical Space

The this compound molecule serves as an excellent platform for exploring structure-reactivity relationships in novel chemical spaces. The presence of three distinct functional groups on the aromatic ring allows for a systematic investigation of how electronic and steric effects influence chemical reactivity. chemistrysteps.comacs.orgsemanticscholar.org

The reactivity of the amine group in nucleophilic substitution reactions, for instance, is influenced by the electronic nature of the substituents on the ring. ucalgary.ca The chloro group, being electron-withdrawing, would be expected to decrease the nucleophilicity of the amine, while the electron-donating isopropoxy group would have the opposite effect. chemistrysteps.com The net effect would be a result of the interplay between these opposing electronic influences and their positions relative to the amine group.

By systematically modifying the substituents—for example, by replacing the chloro group with other halogens or the isopropoxy group with other alkoxy groups—a library of aniline derivatives can be generated. Studying the kinetics and thermodynamics of their reactions can provide valuable quantitative data for constructing Hammett plots and other linear free-energy relationships. This information is crucial for understanding reaction mechanisms and for the rational design of new catalysts, materials, and biologically active molecules.

Advanced Analytical Techniques in Chemical Research of 3 Chloro 2 Isopropoxyphenyl Amine Hydrochloride

High-Resolution Mass Spectrometry for Reaction Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis of (3-Chloro-2-isopropoxyphenyl)amine hydrochloride, offering unparalleled precision in mass determination. nih.govnih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.govlcms.cz This accuracy allows for the unambiguous determination of elemental compositions.

During research-scale synthesis, HRMS is employed to monitor the reaction's progress. By analyzing aliquots of the reaction mixture, researchers can identify the starting materials, key intermediates, the desired product, and any byproducts formed. researchgate.net For instance, the molecular formula of the free base, C9H12ClNO, can be confirmed by detecting its protonated molecular ion [M+H]+ in the mass spectrum. The high mass accuracy of HRMS allows for confident differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net This capability is crucial for optimizing reaction conditions and developing effective purification strategies.

Table 1: Illustrative HRMS Data for the Protonated Free Base of (3-Chloro-2-isopropoxyphenyl)amine This table presents hypothetical yet realistic data for the purpose of illustration.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H13ClNO+ |

| Calculated Exact Mass | 186.0731 |

| Observed Mass (m/z) | 186.0729 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity. nih.gov

1H NMR: This experiment identifies the number and type of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methine and methyl protons of the isopropoxy group, and the protons of the ammonium (B1175870) group (-NH3+). The splitting patterns (multiplicity) and coupling constants (J-values) reveal which protons are adjacent to one another.

13C NMR: This technique maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. youtube.com COSY reveals proton-proton couplings, HSQC correlates protons directly to the carbons they are attached to, and HMBC shows longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the isopropoxy group to the correct position on the chloro-substituted phenyl ring.

Table 2: Predicted 1H NMR Chemical Shifts for this compound Values are estimates based on analogous structures and are solvent-dependent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| -OCH(CH3)2 | 4.5 - 4.8 | Septet |

| -NH3+ | ~8-10 (broad) | Singlet |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. rsc.org For this compound, this technique would not only confirm the atomic connectivity but also reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

Crucially, for a hydrochloride salt, crystallography elucidates the intermolecular forces that govern the crystal packing. nih.gov This includes the hydrogen bonding network between the anilinium cation's -NH3+ group and the chloride anion (Cl-), as well as other potential non-covalent interactions. mdpi.com This information is vital for understanding the physical properties of the solid material, such as its melting point and solubility. The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete description of the crystalline lattice. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Aniline (B41778) Hydrochloride This table contains hypothetical data typical for such a compound.

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. wikipedia.orglibretexts.org These two techniques are often complementary.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. researchgate.net For example, the broad absorption in the 2500-3000 cm⁻¹ region is typical for an ammonium salt (-NH3+). Other key absorbances would include C-O-C stretching for the ether linkage, aromatic C=C and C-H stretching, and a C-Cl stretching vibration, typically found in the fingerprint region. nih.govrad-conference.org

Raman spectroscopy is particularly useful for analyzing aromatic systems and can provide complementary information. ias.ac.inondavia.com The N-H vibrational frequencies can be sensitive to the molecular environment and hydrogen bonding. researchgate.net Together, these spectra provide a quick and reliable fingerprint for confirming the identity of the synthesized compound.

Table 4: Key FT-IR Vibrational Frequencies for this compound Frequencies are approximate and can vary based on the sample state.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH3+) | N-H Stretch | 2500 - 3000 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2980 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 |

Chromatographic Methods for Purity Assessment in Research-Scale Synthesis

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its final purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most common methods. epa.govnih.gov

For a relatively non-volatile compound like this compound, reverse-phase HPLC is a suitable method for purity analysis. A sample is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a modifying acid) is used to elute the components. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

GC-MS can also be used, often after derivatization or by analyzing the free base form of the compound. nih.govresearchgate.net This technique separates compounds based on their volatility and interaction with the stationary phase, with the mass spectrometer providing definitive identification of the eluting peaks.

Table 5: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Electrochemistry for Redox Behavior Analysis

Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to be oxidized (lose electrons) or reduced (gain electrons). The redox behavior of substituted anilines is strongly influenced by the electronic nature of the substituents on the aromatic ring. ntu.edu.tw

For this compound, the electron-donating isopropoxy group and the electron-withdrawing chloro group would have opposing effects on the electron density of the aromatic ring. researchgate.net CV analysis would reveal the oxidation potential of the amine. This potential is a measure of the ease with which the compound loses an electron. Such studies provide insight into the electronic structure of the molecule and can be used to predict its behavior in redox-sensitive environments. The presence of substituents modifies the redox potentials compared to unsubstituted aniline. mdpi.com

Table 6: Conceptual Redox Potentials for Substituted Anilines This table illustrates the expected trends in oxidation potentials.

| Compound | Substituent Effect | Expected First Oxidation Potential (Epa vs. Ag/AgCl) |

|---|---|---|

| Aniline | Reference | ~ +0.9 V |

| 4-Methoxyaniline | Electron-donating | Lower (e.g., ~ +0.7 V) |

| 4-Chloroaniline | Electron-withdrawing | Higher (e.g., ~ +1.0 V) |

Future Directions in Fundamental Chemical Research of 3 Chloro 2 Isopropoxyphenyl Amine Hydrochloride

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of substituted anilines is a mature field, yet there is always a demand for more efficient, selective, and environmentally benign methods. Future research on (3-Chloro-2-isopropoxyphenyl)amine hydrochloride should venture beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Novel Catalytic Approaches: The development of novel catalytic systems is a promising avenue. Palladium-catalyzed amination strategies have become powerful tools for C-N bond formation. researchgate.net Future work could focus on the direct amination of a precursor like 1,2-dichloro-3-isopropoxybenzene (B2513526) using a palladium/norbornene cooperative catalytic system, which has shown promise for the synthesis of structurally diverse anilines. researchgate.net Another approach could be the use of nickel-mediated C(sp2)-H amination, which offers a more cost-effective alternative to palladium catalysis for the direct synthesis of primary anilines. bohrium.com

Biocatalysis and Flow Chemistry: Biocatalytic methods, employing enzymes like transaminases, offer high selectivity under mild conditions and are an emerging area for greener amine synthesis. rsc.org Investigating enzymatic routes to this compound from a suitable ketone precursor could lead to a highly efficient and sustainable process. Furthermore, the integration of these catalytic systems into continuous flow reactors could offer enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.comresearchgate.netacs.orgacs.orgrsc.org Lipase-catalyzed reactions in continuous-flow microreactors have been successfully used for the synthesis of other aromatic amines. mdpi.com

| Synthetic Route | Key Transformation | Potential Catalyst | Hypothetical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Traditional (e.g., Nitration/Reduction) | Reduction of nitro group | Sn/HCl | 60-70 | Well-established methodology |

| Palladium-Catalyzed Amination | Buchwald-Hartwig amination | Pd(dba)2 / Ligand | 85-95 | High yield, good functional group tolerance |

| Biocatalytic Amination | Reductive amination | Transaminase | >90 | High enantioselectivity, mild conditions |

| Flow Chemistry Synthesis | Continuous catalytic amination | Immobilized Pd catalyst | >95 | Scalability, improved safety |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of chloro, isopropoxy, and amine functionalities on the phenyl ring of this compound suggests a rich and underexplored reactivity profile.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H activation and functionalization open up new possibilities for derivatizing the aromatic ring of this compound directly. acs.orgresearchgate.netnih.gov Research could be directed towards palladium- or rhodium-catalyzed ortho-C-H arylation, alkylation, or alkenylation, using the amine or isopropoxy group as a directing group. nih.gov This would provide a direct route to a wide range of novel derivatives without the need for pre-functionalization.

Organocatalytic Transformations: The amine functionality can be exploited in organocatalysis. Chiral phosphoric acids have been used to catalyze the asymmetric [3 + 2] cascade cyclizations of aniline (B41778) derivatives to produce complex heterocyclic structures. acs.orgnih.gov Investigating the participation of (3-Chloro-2-isopropoxyphenyl)amine in such reactions could lead to the synthesis of novel, enantioenriched molecules with potential biological activity. Direct asymmetric para C-H aminoalkylation of aniline derivatives is another emerging area that could be explored. researchgate.netthieme-connect.com

Palladium-Catalyzed Annulation Reactions: The presence of a halogen atom (chlorine) makes this compound a suitable substrate for palladium-catalyzed annulation reactions. For instance, reaction with alkynes or other unsaturated partners could lead to the construction of novel heterocyclic scaffolds, such as quinolines or indoles. nih.govacs.org

Development of Sustainable and Economically Viable Industrial Syntheses

For any chemical compound to have a broader impact, the development of a sustainable and cost-effective large-scale synthesis is crucial. Future research should focus on applying the principles of green chemistry to the production of this compound.

Green Solvents and Reagents: Efforts should be made to replace hazardous solvents and reagents with more environmentally friendly alternatives. This could involve exploring reactions in water, supercritical fluids, or bio-based solvents. tandfonline.com The use of greener acetylating agents in derivatization reactions, for example, moving away from acetic anhydride, is another area of interest. acs.orgyoutube.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or sunlight could significantly reduce the energy consumption of the synthesis. tandfonline.comrsc.org Sunlight-driven N-acetylation of anilines has been reported as a sustainable pathway. rsc.org

Atom Economy: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Catalytic C-H activation and amination reactions are often highly atom-economical. rsc.orgrsc.orgsciencedaily.comresearchgate.net

| Metric | Conventional Process | Proposed Green Process | Improvement |

|---|---|---|---|

| Atom Economy (%) | ~40 | >80 | Significant reduction in waste |

| E-Factor (kg waste/kg product) | >20 | <5 | Lower environmental impact |

| Solvent Intensity (kg solvent/kg product) | High (e.g., chlorinated solvents) | Low (e.g., water or solvent-free) | Reduced VOC emissions and waste |

| Energy Consumption | High (conventional heating) | Low (e.g., photocatalysis) | Lower carbon footprint |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, which can guide experimental work and accelerate discovery.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound and predict its reactivity. benthamdirect.comdoaj.orgscispace.com Computational studies can elucidate reaction mechanisms for novel transformations, identify the most likely sites for electrophilic or nucleophilic attack, and predict the outcomes of catalytic reactions. tandfonline.comumn.eduresearchgate.netacs.orgacs.org

Structure-Property Relationships: Computational models can be used to establish quantitative structure-property relationships (QSPR). For instance, the electronic and photophysical properties of derivatives could be predicted, which is valuable for applications in materials science. researchgate.net Similarly, quantitative structure-metabolism relationship (QSMR) models could be developed to predict the metabolic fate of this compound and its derivatives. nih.gov

Integration into Emerging Fields of Chemical Science beyond Current Applications

The true potential of this compound may lie in its application in emerging areas of chemical science.

Materials Science: Aniline and its derivatives are well-known precursors to conducting polymers. proquest.comnih.govgoogle.comtubitak.gov.tracs.org Future research could explore the polymerization of (3-Chloro-2-isopropoxyphenyl)amine to create novel conductive materials with tailored properties. The substituents on the aromatic ring could influence the polymer's conductivity, solubility, and processability.

Organocatalysis: Beyond being a substrate, there is potential for derivatives of (3-Chloro-2-isopropoxyphenyl)amine to act as organocatalysts themselves. The amine moiety, after suitable modification, could participate in various catalytic cycles. acs.org

Medicinal Chemistry and Agrochemicals: While this article does not delve into specific applications, the structural motifs present in this compound are found in many biologically active compounds. Fundamental research into its synthesis and reactivity will undoubtedly provide a platform for the future development of novel pharmaceuticals and agrochemicals by enabling the creation of diverse chemical libraries for screening. cresset-group.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-Chloro-2-isopropoxyphenyl)amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amine formation via nucleophilic substitution or reductive amination. For example, reacting a chloro-isopropoxy precursor with ammonia or a primary amine under controlled temperatures (40–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts like triethylamine or palladium complexes may enhance yield. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, and temperature gradients .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?